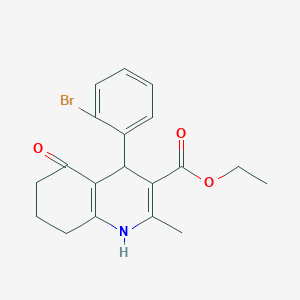![molecular formula C11H14ClNO3S B5139193 4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
4-[(4-chlorobenzyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorobenzyl)sulfonyl]morpholine, also known as CBM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CBM is a sulfonamide derivative that has been reported to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Scientific Research Applications
4-[(4-chlorobenzyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry. One of the most significant applications of 4-[(4-chlorobenzyl)sulfonyl]morpholine is its antitumor activity. Several studies have reported that 4-[(4-chlorobenzyl)sulfonyl]morpholine can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-[(4-chlorobenzyl)sulfonyl]morpholine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another potential application of 4-[(4-chlorobenzyl)sulfonyl]morpholine is its anti-inflammatory activity. 4-[(4-chlorobenzyl)sulfonyl]morpholine has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This anti-inflammatory effect of 4-[(4-chlorobenzyl)sulfonyl]morpholine may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4-[(4-chlorobenzyl)sulfonyl]morpholine has also been studied for its antiviral activity. Several studies have reported that 4-[(4-chlorobenzyl)sulfonyl]morpholine can inhibit the replication of various viruses, including HIV, HCV, and influenza virus. 4-[(4-chlorobenzyl)sulfonyl]morpholine may be useful in the development of new antiviral drugs that can target multiple viruses.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzyl)sulfonyl]morpholine is not fully understood. However, several studies have suggested that 4-[(4-chlorobenzyl)sulfonyl]morpholine may exert its biological effects by inhibiting the activity of various enzymes, such as proteases and kinases, that are involved in cell signaling pathways. 4-[(4-chlorobenzyl)sulfonyl]morpholine may also interact with cellular membranes and disrupt their function, leading to cell death.
Biochemical and Physiological Effects:
4-[(4-chlorobenzyl)sulfonyl]morpholine has been shown to have several biochemical and physiological effects on cells and tissues. 4-[(4-chlorobenzyl)sulfonyl]morpholine can induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. 4-[(4-chlorobenzyl)sulfonyl]morpholine can also inhibit the activity of various enzymes, such as topoisomerases and proteases, that are involved in DNA replication and repair. 4-[(4-chlorobenzyl)sulfonyl]morpholine can also disrupt the function of cellular membranes, leading to changes in membrane potential and ion transport.
Advantages and Limitations for Lab Experiments
4-[(4-chlorobenzyl)sulfonyl]morpholine has several advantages for use in lab experiments. 4-[(4-chlorobenzyl)sulfonyl]morpholine is readily available and can be synthesized in high yield and purity. 4-[(4-chlorobenzyl)sulfonyl]morpholine is also stable under a wide range of experimental conditions and can be stored for long periods without degradation. 4-[(4-chlorobenzyl)sulfonyl]morpholine has been extensively studied for its biological activities, and its mechanism of action is well understood.
However, there are also limitations to the use of 4-[(4-chlorobenzyl)sulfonyl]morpholine in lab experiments. 4-[(4-chlorobenzyl)sulfonyl]morpholine is a sulfonamide derivative, and its use may be limited by its potential toxicity and side effects. 4-[(4-chlorobenzyl)sulfonyl]morpholine may also interact with other compounds in the experimental system, leading to false-positive or false-negative results.
Future Directions
There are several future directions for research on 4-[(4-chlorobenzyl)sulfonyl]morpholine. One area of research is the development of new 4-[(4-chlorobenzyl)sulfonyl]morpholine derivatives with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-[(4-chlorobenzyl)sulfonyl]morpholine and its interaction with cellular targets. The use of 4-[(4-chlorobenzyl)sulfonyl]morpholine in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy. Finally, the potential use of 4-[(4-chlorobenzyl)sulfonyl]morpholine in clinical trials for the treatment of cancer, inflammatory diseases, and viral infections should be further investigated.
Synthesis Methods
The synthesis of 4-[(4-chlorobenzyl)sulfonyl]morpholine involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base, followed by the addition of sodium sulfite to form the sulfonamide derivative. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The structure of 4-[(4-chlorobenzyl)sulfonyl]morpholine has been confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQYWNDGKICCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)sulfonyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
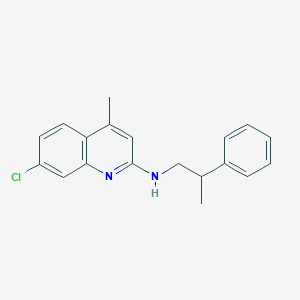
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
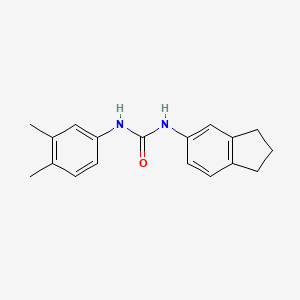
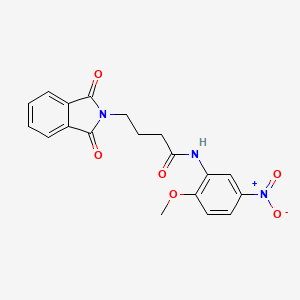
![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)
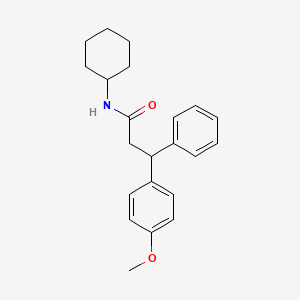
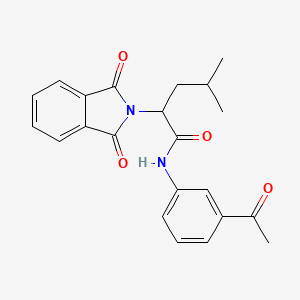
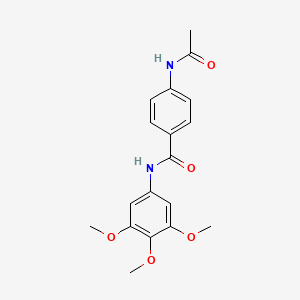
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
